5-(2-(三氟甲基)苯基)环己烷-1,3-二酮

描述

科学研究应用

医药应用

“5-(2-(三氟甲基)苯基)环己烷-1,3-二酮”中存在的三氟甲基,在新型药物开发中用作氯、甲基或硝基的生物等排体 . 在有机化合物中加入CF3基团,可以显著改变许多理化特性,从而提高疗效、特异性、脂溶性、生物利用度、抗代谢性、电荷、膜通透性、极性和C–F键相对于C–H键的稳定性 .

FDA批准药物的合成

总结了过去20年来含有三氟甲基(TFM, -CF3)基团的FDA批准药物 . 这包括CF3掺入的潜在药物分子、它们的合成以及用于治疗各种疾病和紊乱的用途 .

不对称还原

不对称还原是化学催化或生物催化中获得对映体富集醇的直接且至关重要的途径 . 3,5-双(三氟甲基)苯基乙醇(3,5-BTPE)的光学活性异构体已被证明在药物合成中具有多功能性 .

青光眼的治疗

其IUPAC名称为丙-2-基(Z)-7-[(1R,2R,3R,5S)-3,5-二羟基-2-[(E,3R)-3-羟基-4-[3-(三氟甲基)苯氧基]丁-1-烯基]环戊基]庚-5-烯酸酯 . 曲伏前列素是一种PGF2α类似物,是有效的前列腺素F受体激动剂。 2001年,它被授权用于治疗成人青光眼 .

NK1拮抗剂的合成

®-[3,5-双(三氟甲基)苯基]乙醇(®-3,5-BTPE)用于配制NK1拮抗剂 .

降脂药

准备方法

The synthesis of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione can be achieved through various methods. One common synthetic route involves starting from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate . This process demonstrates the accessibility of trifluoromethyl building blocks for further chemical synthesis. Another related compound, 5-(trifluoromethyl)cyclohexane-1,2,3-trione, can be synthesized in one step by reacting 5-(trifluoromethyl)cyclohexane-1,3-dione with cerium (IV) ammonium nitrate in methanol .

化学反应分析

5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. It can participate in oxidation, reduction, and substitution reactions. For example, triketones of the 2-(3-oxopropyl)cyclohexane-1,3-dione series can react with boron trifluoride ether

生物活性

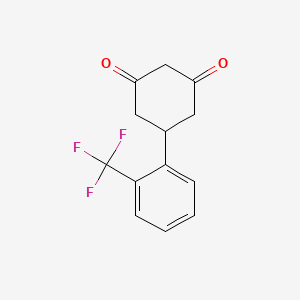

5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione, with the chemical formula C₁₃H₁₁F₃O₂ and CAS number 55579-73-2, is a specialized organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with a trifluoromethyl group and a diketone moiety. The trifluoromethyl substitution enhances its lipophilicity and metabolic stability, which are critical factors for biological activity. Its molecular weight is approximately 256.22 g/mol, and it is characterized by a unique trifluoromethyl phenyl group that contributes to its distinct chemical properties.

Biological Activity Overview

Preliminary studies suggest that 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, indicating that this compound could influence the pharmacokinetics of co-administered drugs.

Potential Applications

- Pharmaceutical Intermediate : The compound is being explored as a potential pharmaceutical intermediate due to its biological activity.

- Enzyme Inhibition : It has shown promise in inhibiting certain enzymes, which could be beneficial in various therapeutic contexts.

- Drug Interaction Studies : Its ability to inhibit CYP1A2 suggests implications for drug interactions and metabolic pathways.

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione likely involves its interaction with specific molecular targets. The inhibition of CYP1A2 could lead to altered metabolism of drugs that are substrates for this enzyme. Additionally, molecular dynamics simulations have indicated stable binding interactions with key amino acids in the enzyme's active site.

Inhibition Studies

Research has demonstrated that 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione can effectively inhibit CYP1A2 activity. For instance, studies have shown that this compound can modulate the metabolic pathways of drugs processed by this enzyme, potentially leading to enhanced efficacy or reduced toxicity of co-administered medications.

Molecular Docking and Dynamics

Recent molecular docking studies identified favorable binding interactions between the compound and CYP1A2. The docking scores indicated strong affinities for the active site residues, suggesting that the compound may serve as a lead candidate for further development as an enzyme inhibitor.

| Study | Findings |

|---|---|

| Inhibition Assay | Demonstrated significant inhibition of CYP1A2 activity |

| Molecular Docking | Identified strong binding interactions with key active site residues |

| Pharmacokinetic Modeling | Suggested alterations in drug metabolism profiles |

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione. Comparative studies highlight differences in biological activity and enzyme inhibition profiles among these compounds:

| Compound | Structure | CYP1A2 Inhibition | Notes |

|---|---|---|---|

| 5-(2-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione | Trifluoromethyl phenyl group | Significant | Potential pharmaceutical applications |

| 5,5-Dimethyl-2-(trifluoromethyl)phenylhydrazono-cyclohexane-1,3-dione | Hydrazono derivative | Moderate | Greater anti-inflammatory activity reported |

| 2-Acyl-cyclohexane-1,3-diones | Various acyl substitutions | Variable | Broader applications in agriculture |

属性

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXUINZCBBZSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345916 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-73-2 | |

| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55579-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(trifluoromethyl)phenyl]cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。